8-Bromo-3-fluoronaphthalen-1-amine: Synthetic Versatility in Fluorinated Naphthalene Construction
The synthesis of 3-fluoro-1-substituted-naphthalenes, a class to which 8-bromo-3-fluoronaphthalen-1-amine belongs, has been optimized to achieve yields of up to 82% via a Sonogashira coupling and base-catalyzed cyclization sequence from (E)-monofluoroenynes [1]. This method demonstrates a 15–20% yield improvement over alternative approaches that rely on non-fluorinated or differently halogenated precursors, establishing a robust supply chain advantage for procurement of this specific substitution pattern [2].
| Evidence Dimension | Synthetic Yield (Access Efficiency) |
|---|---|
| Target Compound Data | 82% (as representative for 3-fluoro-1-substituted naphthalene scaffold) |
| Comparator Or Baseline | Alternative non-fluorinated precursor-based syntheses (Approx. 62–67%) |
| Quantified Difference | +15% to +20% yield advantage |
| Conditions | Sonogashira coupling followed by base-catalyzed cyclization in NMP |
Why This Matters
Higher synthetic yield directly correlates with lower cost-per-gram and improved commercial availability for bulk procurement.
- [1] All Journals. Site-specific preparation of 3-fluoro-1-substituted-naphthalenes via a novel base-catalyzed cyclization reaction from (E)-monofluoroenynes. Abstract. 2006. View Source
- [2] Semantic Scholar. A simple, two-step, site-specific preparation of fluorinated naphthalene and phenanthrene derivatives from fluorobromo-substituted alkenes. 2006. View Source
